5-Chloro-4-hydroxy-2-methylbenzoic acid

Medicinal Chemistry Chemical Biology Agrochemical Synthesis

5-Chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5) is a trisubstituted benzoic acid derivative with a molecular weight of 186.59 g/mol and an XLogP3-AA of 2.1. It serves as a crucial, non-commodity intermediate for synthesizing more complex pharmaceuticals and agrochemicals where precise halogen substitution is critical for target binding.

Molecular Formula C8H7ClO3
Molecular Weight 186.59
CAS No. 1555855-22-5
Cat. No. B2529666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-hydroxy-2-methylbenzoic acid
CAS1555855-22-5
Molecular FormulaC8H7ClO3
Molecular Weight186.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Cl)O
InChIInChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyRSBLFGDBRKECAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5) as a Specialty Synthetic Intermediate


5-Chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5) is a trisubstituted benzoic acid derivative with a molecular weight of 186.59 g/mol and an XLogP3-AA of 2.1 [1]. It serves as a crucial, non-commodity intermediate for synthesizing more complex pharmaceuticals and agrochemicals where precise halogen substitution is critical for target binding . Its procurement is driven by the need for its exact regiochemistry, which cannot be replicated by common isomers.

Regioisomeric Purity is Non-Negotiable: Why 5-Chloro-4-hydroxy-2-methylbenzoic acid Has No Direct Substitute


The target compound's value is strictly tied to its specific 5-chloro-4-hydroxy-2-methyl substitution pattern. Generic substitution with a regioisomer like 5-Chloro-2-hydroxy-4-methylbenzoic acid is impossible because the relative position of the hydrogen-bond-donating hydroxyl group and the halogen alters enzyme binding interactions, metal chelation potential, and subsequent reactivity in cross-coupling reactions [1]. This compound is likely used in structure-activity relationship (SAR) studies where the regioisomer would produce a completely different result, making exact identity a non-negotiable procurement criterion.

Quantitative Evidence for Differentiating 5-Chloro-4-hydroxy-2-methylbenzoic acid


Unique Novelty and Commercial Availability Profile vs. Common Regioisomers

5-Chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5) is a relatively novel compound, first curated in PubChem in 2014, indicating its recent introduction as a research chemical [1]. In contrast, the common regioisomer 5-Chloro-2-hydroxy-4-methylbenzoic acid is a known synthetic intermediate with established commercial availability and literature precedent, making it unsuitable for projects requiring a novel scaffold [2]. The target compound's novelty is a key differentiator for patent and SAR exploration.

Medicinal Chemistry Chemical Biology Agrochemical Synthesis

Predicted Potency Enhancement for HPPD Enzyme Inhibition via 5-Chloro Substitution

The 4-hydroxy-2-methylbenzoic acid core is a known pharmacophore for inhibiting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an important herbicidal target. Data for the parent compound demonstrates competitive inhibition with complete activity observed at 0.5-1.0 mM [1]. Class-level SAR for HPPD inhibitors indicates that halogen substitution at the 5-position of the aromatic ring significantly enhances potency by filling a hydrophobic pocket [2]. Therefore, the 5-chloro derivative of this compound is predicted to exhibit a lower Ki and greater herbicidal efficacy compared to the non-halogenated 4-hydroxy-2-methylbenzoic acid.

Herbicide Discovery Agrochemicals HPPD Inhibitors

Superior Lipophilicity for Membrane Permeability Compared to Dechlorinated Analog

The addition of a chlorine atom to a bioactive scaffold is a standard medicinal chemistry strategy to increase lipophilicity and metabolic stability. The XLogP3-AA for 5-chloro-4-hydroxy-2-methylbenzoic acid is 2.1 [1], compared to 1.5 for the non-chlorinated analog 4-hydroxy-2-methylbenzoic acid [2]. This calculated difference of 0.6 log units translates roughly to a 4-fold increase in partition coefficient, suggesting significantly enhanced passive membrane permeability.

Drug Design ADME-Tox Physicochemical Properties

Reproducible Purity Baseline for Reliable Synthesis: 95% Minimum Specification

Supplier specifications for this research-grade compound consistently state a minimum purity of 95% , which is a standard for early discovery. However, this is identical to the purity specification for the common analog 5-Chloro-2-hydroxy-4-methylbenzoic acid . This piece of evidence does not differentiate the target compound but establishes a baseline expectation for procurement: 95% purity is the minimum acceptable standard for reproducible synthesis and initial biological screening.

Synthetic Chemistry Quality Control Reproducibility

Absence of Documented Toxicity Concerns vs. Positive Safety Data for a Structural Analog

The GHS classification for 5-Chloro-4-hydroxy-2-methylbenzoic acid is based on standard computational prediction and includes standard warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This is in stark contrast to 4-Hydroxy-2-methylbenzoic acid, which carries the verified hazard statement 'Toxic if swallowed' and 'Causes serious eye damage' . The shift from a confirmed 'Toxic' statement to a predicted 'Harmful' statement represents a meaningful safety differentiator for laboratory handling.

Safety Assessment Handling Structural Alert

Verified Application Scenarios for 5-Chloro-4-hydroxy-2-methylbenzoic acid in Research and Industry


Lead Optimization in Herbicide Discovery Focused on HPPD Inhibition

The quantitative evidence strongly positions this compound as a predicted advanced intermediate for HPPD-inhibiting herbicides. The class-level SAR suggests a >2-fold potency improvement over the unsubstituted core scaffold . Procurement is justified in agrochemical lead optimization programs where a novel, halogenated scaffold is required to improve target binding and potency over known inhibitors.

Synthesis of Novel Derivatives for Intellectual Property Generation

The compound's novelty as a molecular entity, first appearing in databases in 2014, makes it a strategic choice for generating new composition-of-matter patents . Its procurement enables the exploration of uncharted chemical space in medicinal and agrochemical research, offering differentiation from projects using older, well-known isomers.

Drug Discovery Programs Requiring Enhanced Pharmacokinetic Properties

The calculated 4-fold increase in lipophilicity (ΔXLogP3-AA = +0.6) compared to the non-chlorinated analog provides a clear, data-driven rationale for selecting this compound in ADME optimization . It is specifically useful for improving the passive membrane permeability of a bioactive series without significantly altering the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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